1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine

Description

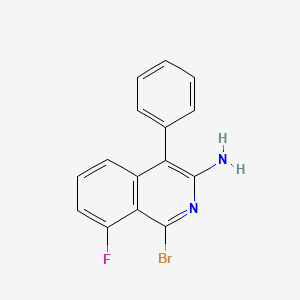

1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine is a halogenated isoquinoline derivative with a molecular formula inferred as C₁₅H₁₁BrFN₂ (based on substituent positions and core structure). Its structure features:

- A bromine atom at position 1.

- A fluorine atom at position 6.

- A phenyl group at position 2.

- An amine group at position 2.

This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-fluoro-4-phenylisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2/c16-14-13-10(7-4-8-11(13)17)12(15(18)19-14)9-5-2-1-3-6-9/h1-8H,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSXHYZDANRNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=C2C=CC=C3F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl-isoquinoline precursor. The reaction conditions often require the use of specific reagents such as bromine (Br2) and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the isoquinoline ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens and functional groups significantly influence reactivity and applications. Below is a comparison with key analogs:

Key Observations :

- Halogen Placement : Bromine at position 1 (target compound) vs. 3 or 8 (others) alters steric bulk and electronic withdrawal. Fluorine at position 8 (target) vs. 4 or 6 (others) impacts hydrogen bonding and metabolic stability .

- Aromatic vs. Aliphatic Amines : The target compound’s aromatic amine (position 3) contrasts with aliphatic amines in ’s compound, affecting binding to biological targets like kinases or receptors .

Physicochemical Properties

- Lipophilicity : The phenyl group at position 4 (target) increases lipophilicity compared to aliphatic substituents (e.g., tert-butyl in ’s compound) .

- Solubility : Smaller molecules like ’s compound (MW 289.17) may exhibit better aqueous solubility than the target compound (MW ~345) .

- Stability: Fluorine at position 8 (electron-withdrawing) likely enhances metabolic stability compared to non-fluorinated analogs .

Biological Activity

1-Bromo-8-fluoro-4-phenyl-3-isoquinolinamine (CAS No. 338761-90-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a bromine atom at the 1-position, a fluorine atom at the 8-position, and a phenyl group at the 4-position of the isoquinolinamine structure, which may influence its biological properties.

The biological activity of this compound is believed to be linked to its interaction with various molecular targets. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator within specific signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation: Interaction with receptors could modulate signaling cascades, impacting processes such as cell proliferation and apoptosis.

Anticancer Potential

Isoquinoline derivatives have also been studied for their anticancer activities. Some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:

A study investigating the cytotoxic effects of isoquinoline derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. While specific data on this compound is not yet available, its structural characteristics suggest it may possess similar anticancer properties.

Research Findings

Recent literature has begun to explore the broader implications of isoquinoline derivatives in therapeutic contexts:

- Antimicrobial Studies: Research has highlighted the structure–activity relationship (SAR) of isoquinolines, indicating that modifications can significantly enhance antimicrobial efficacy.

- Cytotoxicity Assessments: Investigations into various isoquinoline compounds have shown promising results in inhibiting cancer cell growth, warranting further exploration into their mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.